1-Undecyne, 1-chloro-
Description
Historical Trajectories and Evolution of Research on Terminal Alkynes
The study of terminal alkynes, hydrocarbons containing a triple bond at the end of a carbon chain, has a rich history that has evolved in parallel with the broader field of organic chemistry. Early research focused on the fundamental reactivity of the C-C triple bond, such as its propensity for addition reactions. A significant leap forward came with the development of methods for the catalytic and direct nucleophilic addition of terminal alkynes to various electrophiles, a departure from the classical requirement of stoichiometric generation of highly reactive metal acetylides. nih.gov This advancement, which includes reactions that can be performed in environmentally benign solvents like water, has greatly enhanced synthetic efficiency. nih.gov
The introduction of halogen atoms to terminal alkynes marked a pivotal moment, expanding their synthetic utility. Halogenation of alkynes allows for a stepwise addition of halogens, initially forming dihaloalkenes and subsequently tetrahaloalkanes. aakash.ac.in This process, similar to the halogenation of alkenes, proceeds through a bridged halonium ion intermediate, resulting in trans-dihalogenated alkenes. masterorganicchemistry.com The development of such reactions has provided chemists with powerful tools for creating complex molecules with a high degree of control over their structure. researchgate.net
The Contextual Significance of Halogenated Alkyne Scaffolds in Modern Synthesis
Halogenated alkyne scaffolds are of paramount importance in contemporary organic synthesis due to their dual reactivity, stemming from both the alkyne and the halogen functionalities. researchgate.net The presence of a halogen atom significantly influences the electronic properties of the alkyne, making them valuable substrates for a variety of transformations. acs.org These include transition metal-catalyzed cross-coupling reactions, nucleophilic additions, and cycloadditions. acs.org
The ability of halogenated alkynes to participate in these reactions allows for the rapid construction of complex and functionally diverse molecules. acs.org For instance, they are key precursors in the synthesis of heteroatom-containing olefins and conjugated cyclic and acyclic structures, which are prevalent in natural products, pharmaceuticals, and advanced materials. acs.org The strategic use of halogenated alkynes enables the introduction of structural complexity in a controlled and efficient manner, making them indispensable tools for synthetic chemists. acs.orgmdpi.com
Research Trajectory of 1-Undecyne, 1-chloro- within Contemporary Organic Chemistry
1-Undecyne, 1-chloro-, with the chemical formula C₁₁H₁₉Cl, is a specific halogenated terminal alkyne that has garnered interest in organic synthesis. epa.gov Its structure features a triple bond at the first carbon and a chlorine atom at the eleventh carbon of the undecane (B72203) chain. This bifunctional nature makes it a versatile intermediate. The terminal alkyne allows for participation in reactions like "click chemistry," cycloadditions, and polymer grafting, while the chloro-substituent provides a handle for nucleophilic substitution reactions.
Research involving 1-Undecyne, 1-chloro- and its derivatives highlights its utility. For example, it can be synthesized from terminal alkyne precursors through electrophilic chlorination. The chlorinated derivative, 1-chloro-1-undecyne, is known to undergo nucleophilic substitution reactions with reagents such as amines and alcohols to form substituted alkynes. Furthermore, related structures like 1-Undecyne, 1-bromo-11-chloro- serve as intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. ontosight.ai
Scope and Objectives of Academic Inquiry on 1-Undecyne, 1-chloro-
The academic inquiry into 1-Undecyne, 1-chloro- is primarily focused on leveraging its unique chemical properties for the synthesis of novel and functional molecules. Key research objectives include its use as a building block in organic synthesis to create more complex compounds. The reactivity of both the terminal alkyne and the chloro group are of central interest. For instance, the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation chemistry, while the chloro group can be displaced by various nucleophiles to introduce further functionality.
Investigations also explore its potential applications in various scientific fields. In chemistry, it serves as a precursor for creating complex molecules. In biology, it is utilized in studying biochemical pathways and as a molecular probe. Industrially, there is potential for its use in producing specialty chemicals and materials. The study of its chemical reactions, such as substitution and addition reactions, is crucial for understanding its behavior and harnessing its synthetic potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56772-82-8 |
|---|---|
Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-chloroundec-1-yne |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |
InChI Key |
NZPGJWVGKRKUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Undecyne, 1 Chloro
Electrophilic Additions to the Alkyne Moiety
Electrophilic addition reactions to alkynes, including 1-chloro-1-undecyne, proceed through the attack of an electrophile on the electron-rich triple bond. libretexts.org The presence of the electron-withdrawing chlorine atom is expected to decrease the nucleophilicity of the alkyne, making these reactions generally slower than those of unsubstituted terminal alkynes. lumenlearning.com The mechanism typically involves the formation of a vinyl cation intermediate, which is less stable than its alkyl carbocation counterpart, leading to a higher activation energy for the reaction. lumenlearning.comjove.com
Table 1: Illustrative Kinetic and Thermodynamic Parameters for the Electrophilic Addition of HCl to a Terminal Alkyne (Analogous System)
| Parameter | Value | Unit |
| Activation Energy (Ea) | 100 - 150 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -80 to -120 | kJ/mol |
| Entropy of Reaction (ΔS) | -100 to -150 | J/(mol·K) |
Note: These are typical values for the hydrochlorination of a terminal alkyne and are intended for illustrative purposes. The actual values for 1-chloro-1-undecyne may vary.
The rate of reaction is influenced by the stability of the intermediate vinyl cation. For 1-chloro-1-undecyne, the initial protonation would lead to a carbocation. The stability of this intermediate is a key factor in determining the reaction rate. The reaction is expected to be second order, with the rate dependent on the concentrations of both the alkyne and the electrophile. libretexts.org
The stereochemistry of electrophilic additions to alkynes is often characterized by anti-addition. libretexts.orglibretexts.org This means that the two new groups add to opposite faces of the alkyne triple bond. For instance, the halogenation of an alkyne with Br₂ typically proceeds through a bridged bromonium ion intermediate, leading to the formation of a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com
In the case of hydrohalogenation of 1-chloro-1-undecyne, the addition of a hydrogen halide like HCl is expected to follow Markovnikov's rule. libretexts.orglumenlearning.com The hydrogen atom will add to the carbon atom that already bears the chlorine atom (C1), and the halide will add to the second carbon atom (C2). This regioselectivity is due to the relative stability of the resulting vinyl cation. The initial addition would likely result in a mixture of syn and anti addition products, with the trans isomer often being the major product. libretexts.orgpearson.com
Nucleophilic Substitutions at the Chlorinated Carbon
Nucleophilic substitution at an sp-hybridized carbon, as in 1-chloro-1-undecyne, is a challenging transformation. Vinylic halides are generally unreactive towards standard S(_N)2 reactions due to steric hindrance and the increased strength of the sp-hybridized carbon-halogen bond. libretexts.orgquora.com Similarly, S(_N)1 reactions are disfavored due to the high instability of the resulting vinyl cation. quora.com
S(_N)1 Pathway: This pathway is considered highly unlikely for 1-chloro-1-undecyne. The formation of a linear vinyl cation at the chlorinated carbon would be energetically very unfavorable, leading to an extremely high activation barrier. quora.com
S(_N)2 Pathway: A direct backside attack by a nucleophile on the sp-hybridized carbon is sterically hindered by the alkyne's linear geometry and the electron density of the triple bond. libretexts.org This makes the traditional S(_N)2 mechanism improbable.
S(_N)2' Pathway (Addition-Elimination): A more plausible mechanism for nucleophilic substitution on 1-chloro-1-undecyne is an addition-elimination pathway. In this mechanism, the nucleophile first adds to the triple bond to form a tetrahedral intermediate, which then eliminates the chloride ion to give the substituted product. This pathway avoids the formation of a high-energy vinyl cation.
The nature of the leaving group and the nucleophile significantly impacts the feasibility and rate of nucleophilic substitution reactions.
Leaving Group: The ability of a group to depart is inversely related to its basicity. Weaker bases are better leaving groups. masterorganicchemistry.com For halides, the leaving group ability increases down the group: I > Br > Cl > F. libretexts.org Therefore, the chloride in 1-chloro-1-undecyne is a moderately good leaving group, but less reactive than the corresponding bromide or iodide.
Nucleophile: For an S(_N)2-type reaction, a strong, unhindered nucleophile is generally required. ntu.edu.sg For the more likely addition-elimination pathway on 1-chloro-1-undecyne, the nucleophilicity of the attacking species is also crucial in the initial addition step.
Table 2: Relative Reactivity of Halides as Leaving Groups in Vinylic Substitution
| Leaving Group | Relative Rate |
| I | ~10 |
| Br | 1 |
| Cl | ~0.1 |
| F | ~10 |
Note: These are generalized relative rates for vinylic substitution and are for illustrative purposes.
Cross-Coupling Reactions Utilizing 1-Undecyne, 1-chloro-
1-Chloro-1-undecyne is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the oxidative addition of the chloroalkyne to a low-valent palladium complex, followed by transmetalation and reductive elimination.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org 1-Chloro-1-undecyne can act as the vinyl halide equivalent in this reaction, coupling with another terminal alkyne to form a conjugated diyne. The reaction is known to proceed under mild conditions. nih.govresearchgate.net
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgwikipedia.org 1-Chloro-1-undecyne can potentially undergo Suzuki coupling with various boronic acids to introduce aryl or vinyl substituents at the chlorinated carbon. The reaction generally proceeds with retention of stereochemistry at the double bond if applicable. wikipedia.org
Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. nrochemistry.comorganic-chemistry.orgwikipedia.orgyoutube.com 1-Chloro-1-undecyne can be used as the halide partner to couple with a variety of organostannanes, offering a versatile method for carbon-carbon bond formation. The reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com
Table 3: Overview of Cross-Coupling Reactions for 1-Chloro-1-undecyne
| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | Conjugated Diyne |
| Suzuki | Boronic Acid | Pd(0) / Base | Substituted Alkyne |
| Stille | Organostannane | Pd(0) | Substituted Alkyne |
Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 1-chloro-1-undecyne can serve as a substrate in several of these transformations. science.govlibretexts.org The mechanisms of these reactions, such as the Sonogashira and Negishi couplings, generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.orglibretexts.org
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with a vinyl or aryl halide. In a variation of this reaction, 1-chloro-1-undecyne can act as the electrophilic partner. The mechanism is typically co-catalyzed by palladium and copper complexes. libretexts.org The catalytic cycle begins with the oxidative addition of the chloroalkyne to a Pd(0) complex, forming a Pd(II)-alkynyl intermediate. Concurrently, the copper catalyst reacts with the terminal alkyne coupling partner to form a copper(I) acetylide. In the transmetalation step, the organic group from the copper acetylide is transferred to the palladium(II) complex. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst for the next cycle. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. nobelprize.org For 1-chloro-1-undecyne, the mechanism starts with the oxidative addition of the C-Cl bond to the Pd(0) catalyst, creating an alkynyl-palladium(II)-chloride intermediate. The subsequent step is transmetalation, where the organozinc reagent transfers its organic group to the palladium complex, displacing the chloride ion. This results in a diorganopalladium(II) species. The cycle concludes with reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst. nobelprize.org The use of organozinc reagents is advantageous due to their high functional group tolerance. nobelprize.org
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Mechanisms
| Mechanistic Step | Description | Role of 1-Undecyne, 1-chloro- |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-chlorine bond. | Substrate providing the electrophilic carbon center. |
| Transmetalation | An organometallic coupling partner transfers its organic group to the palladium center. | The alkynyl group is bound to the Pd(II) center, awaiting the new organic group. |
| Reductive Elimination | The two organic groups on the palladium center couple and are released as the final product, regenerating the Pd(0) catalyst. | The undecynyl group becomes part of the newly formed carbon-carbon bond in the product. |
Copper-Mediated Coupling Processes
Copper-catalyzed or -mediated reactions provide a valuable alternative to palladium-based systems for the functionalization of haloalkynes. acs.org These processes are often cost-effective and exhibit unique reactivity. The cross-coupling of 1-haloalkynes with various nucleophiles, including organozinc and organostannane reagents, can be efficiently promoted by copper catalysts. nih.govthieme-connect.com
The mechanism for the copper(I)-catalyzed cross-coupling of a 1-haloalkyne like 1-chloro-1-undecyne with an organozinc reagent likely involves the formation of a copper/zinc reagent, such as RCu(CN)ZnX. nih.gov The reaction proceeds through the formation of a stable organozinc intermediate which can then be transmetalated to copper. nih.gov This is followed by coupling with the haloalkyne. The choice of copper source, ligand, base, and solvent can be crucial for the success of these reactions. acs.org For instance, ligand-free systems using copper(I) oxide (Cu₂O) have been developed for the coupling of alkynes with aryl iodides, showcasing the versatility of copper catalysis. organic-chemistry.org
Similarly, copper(I) iodide has been shown to catalyze the cross-coupling of 1-iodoalkynes with aryl-, alkenyl-, alkynyl-, and allylstannanes. thieme-connect.com A key factor in these reactions is the slow addition of the haloalkyne to prevent homocoupling side reactions. thieme-connect.com While this research focused on iodoalkynes, the principles can be extended to chloroalkynes, although harsher reaction conditions might be required due to the stronger carbon-chlorine bond.
Novel Catalytic Systems for Alkyne Functionalization
Research into alkyne functionalization is continuously evolving, with the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. mdpi.com Beyond traditional palladium and copper catalysts, other transition metals have emerged as powerful catalysts for reactions involving alkynes.
Gold catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high activity in the hydroarylation of alkynes. beilstein-journals.org For a substrate like 1-chloro-1-undecyne, gold catalysis could facilitate the addition of C-H bonds across the triple bond. Gold catalysts are also effective in promoting cycloaddition reactions, as will be discussed later. acs.orgnih.gov
Another area of development is the use of recyclable catalysts to enhance the sustainability of chemical processes. mdpi.com These include metal nanoparticles encapsulated in polymers, metal-organic frameworks (MOFs), and catalysts supported on materials like silica (B1680970) or graphitic carbon. mdpi.com Such systems combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recycling). mdpi.com The functionalization of 1-chloro-1-undecyne could potentially be achieved using these advanced catalytic systems, for instance, in coupling reactions or hydrothiolations. mdpi.com
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
1-Undecyne, 1-chloro- can participate in various cycloaddition reactions to form cyclic compounds. The electron-withdrawing nature of the chlorine atom activates the alkyne, making it a suitable partner in these transformations.
Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Alkynes can serve as dienophiles. The reaction of 1-chloro-1-undecyne with a diene like cyclopentadiene would proceed via a [4+2] cycloaddition. Computational studies on the reaction of 1-chloro-1-nitroethene with cyclopentadiene indicate a one-step mechanism. researchgate.net A similar concerted, though possibly asynchronous, mechanism can be expected for 1-chloro-1-undecyne.
Click Chemistry ([2+3] Cycloaddition): The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocycle. organic-chemistry.org 1-Undecyne, 1-chloro- can serve as the alkyne component in these reactions. The mechanism is a concerted, pericyclic process involving the 4 π-electrons of the dipole and the 2 π-electrons of the alkyne, classified as a [4s+2s] cycloaddition. organic-chemistry.org This reaction is highly efficient for forming triazole rings.
Regioselectivity and Stereoselectivity in Cycloadditions
Regioselectivity refers to the preference for bond formation at one position over another, leading to specific constitutional isomers. wikipedia.org Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the cycloaddition reactions of 1-undecyne, 1-chloro-, both the chloro and the nonyl groups significantly influence the outcome.
In 1,3-dipolar cycloadditions of unsymmetrical azides to 1-chloro-1-undecyne, two regioisomers can be formed. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the azide and the alkyne. Computational studies on related systems have shown that factors like orbital coefficients (in frontier molecular orbital theory) and electrostatic interactions in the transition state determine the preferred regioisomer. nih.gov For instance, in the cycloaddition of azides to 3-substituted cyclooctynes, a preference for 1,5-addition was observed in the gas phase, though this selectivity was diminished in solution. nih.gov
In Diels-Alder reactions, the relative orientation of the diene and the dienophile determines the stereochemistry of the product (e.g., endo vs. exo). The substituents on 1-chloro-1-undecyne will influence the stability of the transition states leading to these different stereoisomers.
Theoretical Basis of Reactivity in [2+2] and [2+3] Cycloadditions
The reactivity of 1-chloroalkynes in cycloaddition reactions has been investigated through theoretical and computational methods, such as density functional theory (DFT). nih.gov These studies provide insights into the reaction mechanisms, transition state geometries, and activation energies.
[2+2] Cycloadditions: Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been developed. nih.govnih.govorganic-chemistry.org These reactions provide a route to strained cyclobutene rings. nih.govnih.gov Theoretical studies suggest that the gold catalyst activates the alkyne, facilitating the cycloaddition. The presence of the electron-withdrawing chloro group is crucial for this activation. organic-chemistry.org The reaction with monosubstituted alkenes shows excellent regioselectivity, and with 1,2-disubstituted alkenes, it is largely stereospecific. nih.govnih.govorganic-chemistry.org
[2+3] Cycloadditions: The reactivity in 1,3-dipolar cycloadditions can be explained by the distortion/interaction model. nih.gov The activation energy of the reaction is a sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. For strained alkynes, a significant portion of the reactivity enhancement comes from a reduction in the distortion energy required to reach the transition state. nih.gov While 1-undecyne, 1-chloro- is not a strained alkyne, its electronic properties, influenced by the chloro substituent, will affect the interaction energy term, thereby governing its reactivity as a dipolarophile.
Table 2: Theoretical Models for Cycloaddition Reactivity
| Cycloaddition Type | Theoretical Model | Key Factors Influencing Reactivity of 1-Undecyne, 1-chloro- |
| [2+2] Cycloaddition | Catalyst-Substrate Interaction | Activation of the alkyne by the metal catalyst (e.g., Gold). The electron-withdrawing chloro group enhances this interaction. |
| [2+3] Cycloaddition | Distortion/Interaction Model | The energy required to distort the reactants and the interaction energy in the transition state. The electronic nature of the chloroalkyne affects the interaction energy. |
Radical Reactions Involving 1-Undecyne, 1-chloro-
Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org 1-Undecyne, 1-chloro- can potentially undergo several types of radical reactions.
Initiation: The reaction is initiated by the formation of a radical, often by the homolytic cleavage of a weak bond in an initiator molecule like AIBN (azobisisobutyronitrile) or peroxides upon heating or irradiation. masterorganicchemistry.comuchicago.edu
Propagation: In the propagation phase, a radical reacts with the substrate to form a new radical, which continues the chain. masterorganicchemistry.com For 1-undecyne, 1-chloro-, two main pathways are conceivable:
Radical addition to the alkyne: A radical can add across the carbon-carbon triple bond. This would lead to a vinyl radical intermediate, which could then react further, for example, by abstracting an atom from another molecule to propagate the chain.
Reaction at the C-Cl bond: A radical, such as a tributyltin radical (Bu₃Sn•), could abstract the chlorine atom. This is a known process for alkyl and aryl halides (radical dehalogenation). libretexts.org This would generate an undecynyl radical, which could then participate in subsequent reactions.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.org
The specific pathway that dominates would depend on the reaction conditions and the nature of the radicals involved. For instance, the relative rates of radical abstraction of different types of hydrogen atoms are well-studied, but the reactivity towards a chloroalkyne would also depend on the strength of the C-Cl and C≡C π-bonds. youtube.com
Initiation and Propagation Mechanisms
Radical chain reactions involving 1-chloro-1-undecyne commence with an initiation step, which involves the formation of radical species. lumenlearning.comupenn.edu This can be achieved through the homolytic cleavage of a bond, often induced by heat or light. lumenlearning.comchemistrysteps.com For instance, an initiator like azobisisobutyronitrile (AIBN) can be used to generate radicals upon heating. libretexts.org The resulting radicals can then abstract the chlorine atom from 1-chloro-1-undecyne to generate an undecynyl radical.
The subsequent propagation phase consists of a series of steps where a radical reacts to form a new radical, allowing the chain reaction to continue. upenn.edumasterorganicchemistry.com In the context of 1-chloro-1-undecyne, a propagating radical (R•) can add to the triple bond. This addition can occur at either of the sp-hybridized carbons. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate.
A key feature of radical reactions is the sequence of events that perpetuates the radical chain. lumenlearning.commasterorganicchemistry.com For example, a radical generated from an initiator can react with a molecule of 1-chloro-1-undecyne. The resulting product is itself a radical, which can then react with another molecule, thus propagating the chain. chemistrysteps.com
The general steps in a radical chain reaction are:
Initiation: Formation of initial radicals. lumenlearning.comchemistrysteps.com
Propagation: A radical reacts with a non-radical to form a new radical and a new non-radical. upenn.edumasterorganicchemistry.com
Termination: Two radicals combine to form a non-radical species, ending the chain reaction.
Table 1: General Steps in Radical Chain Reactions
| Step | Description | Example |
|---|---|---|
| Initiation | A non-radical species forms radical species. This step typically requires an energy input (e.g., heat or light). lumenlearning.com | In(initiator) → 2 R• |
| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. The chain reaction is sustained in this phase. masterorganicchemistry.com | R• + A-B → R-A + B• |
| Termination | Two radical species react with each other to form a stable, non-radical molecule. This step ends the chain reaction. | R• + R• → R-R |
Synthetic Utility of Radical Pathways
Radical pathways involving 1-chloro-1-undecyne open up avenues for various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com These reactions are valuable tools in organic synthesis for constructing complex molecular architectures. nih.gov
One significant application is in dehalogenation reactions . Reagents like tributyltin hydride (Bu₃SnH) can be used to replace the chlorine atom with a hydrogen atom via a radical chain mechanism. libretexts.org The tributyltin radical abstracts the chlorine atom from 1-chloro-1-undecyne, generating an undecynyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain. libretexts.org
Furthermore, the undecynyl radical intermediate can participate in carbon-carbon bond-forming reactions . libretexts.org It can add to alkenes or alkynes, leading to the formation of more complex molecular skeletons. libretexts.orgmdpi.com Intramolecular versions of these reactions are particularly powerful for the synthesis of cyclic compounds. mdpi.com For instance, if the undecynyl chain contains a suitably positioned double bond, a radical cyclization can occur to form a five- or six-membered ring.
The versatility of radical reactions allows for the functionalization of the alkyne moiety in 1-chloro-1-undecyne. nih.gov For example, the addition of heteroatom-centered radicals can lead to the introduction of elements other than carbon. mdpi.com These reactions often proceed with high regioselectivity, which is crucial for synthetic applications. mdpi.com The ability to form new bonds under relatively mild conditions makes radical reactions an attractive strategy in modern organic synthesis. nih.gov
Table 2: Potential Radical Reactions of 1-Undecyne, 1-chloro-
| Reaction Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Dehalogenation | Bu₃SnH, AIBN | Undecynyl radical | 1-Undecyne |
| Intermolecular C-C Bond Formation | Alkene, Radical Initiator | Adduct radical | Functionalized alkene |
| Intramolecular Cyclization | Suitably unsaturated 1-chloro-1-undecyne derivative, Radical Initiator | Cyclized radical | Cyclic compound |
| Heteroatom Addition | RSH, Radical Initiator | Thiol adduct radical | Vinyl sulfide |
Applications of 1 Undecyne, 1 Chloro in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Construction
The carbon-carbon triple bond and the reactive C-Cl bond are key features that allow 1-Undecyne, 1-chloro- to be a cornerstone in the assembly of intricate organic molecules. It readily participates in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern synthetic chemistry.
While the direct total synthesis of a specific natural product using 1-Undecyne, 1-chloro- is not extensively documented, its utility is evident from the well-established reactivity of 1-chloroalkynes in key synthetic transformations. The long C9 alkyl chain makes it an ideal precursor for lipids, polyketides, and other natural products containing long hydrocarbon segments. nih.gov Cross-coupling reactions are paramount in this context, enabling the precise and efficient formation of new carbon-carbon bonds. mdpi.comnih.gov
1-Chloroalkynes are effective electrophilic partners in several named coupling reactions that are staples in natural product synthesis: thieme-connect.comorganic-chemistry.org
Cadiot-Chodkiewicz Coupling: This reaction couples a 1-haloalkyne with a terminal alkyne using a copper(I) salt catalyst to form an unsymmetrical 1,3-diyne. wikipedia.orgsynarchive.comalfa-chemistry.com This is particularly useful for synthesizing polyyne natural products. jk-sci.com
Sonogashira Coupling: In this palladium/copper co-catalyzed reaction, 1-chloroalkynes can couple with terminal alkynes. thieme-connect.comgold-chemistry.orgwikipedia.org Competition experiments have shown that 1-chloroalkynes are highly reactive substrates, in some cases as efficient as or better than traditional aryl iodides, for furnishing the desired cross-coupled products. thieme-connect.com
Negishi Coupling: This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide. wikipedia.orgchem-station.com An alkynylzinc reagent derived from 1-Undecyne, 1-chloro- (via a preceding step) or the direct coupling of the chloroalkyne itself can be used to connect the undecynyl fragment to other complex molecular scaffolds. acs.org
These reactions allow for the modular construction of complex carbon skeletons found in numerous bioactive molecules.
Table 1: Representative Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| 1-Undecyne, 1-chloro- | Terminal Alkyne (R-C≡CH) | Cu(I) salt, Amine Base | Unsymmetrical 1,3-Diyne | wikipedia.orgalfa-chemistry.com |
| 1-Undecyne, 1-chloro- | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I), Amine Base | Unsymmetrical 1,3-Diyne | thieme-connect.comgold-chemistry.org |
Heterocyclic compounds are central to pharmaceuticals and materials science. nih.govrsc.org The 1-chloroalkyne functionality serves as a valuable synthon for constructing a variety of heterocyclic rings. Although specific examples starting directly from 1-Undecyne, 1-chloro- are specialized, the general reactivity patterns of haloalkynes are well-established for this purpose.
The polarized triple bond can act as an electrophile in cyclization reactions. For instance, reaction with binucleophilic reagents (containing functionalities like -NH2, -OH, or -SH) can lead to the formation of five- or six-membered heterocycles. Intramolecular annulation reactions, where the undecynyl chain is tethered to another reactive group, can be triggered to form fused polycyclic systems, which are common motifs in natural products. frontiersin.org The alkyne unit is a versatile building block for constructing rings such as pyrroles, furans, thiophenes, and pyridines through various metal-catalyzed or metal-free cyclization strategies. nih.gov
Precursor to Other Functionalized Long-Chain Hydrocarbons
Beyond its direct use in building molecular complexity, 1-Undecyne, 1-chloro- is a useful starting material for synthesizing other valuable long-chain compounds with different functional groups.
The triple bond of 1-Undecyne, 1-chloro- can be selectively transformed to provide access to other classes of halogenated hydrocarbons.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the triple bond can produce dihaloalkenes. pressbooks.pubmasterorganicchemistry.com The regioselectivity of this addition is governed by electronic effects, typically leading to the formation of a vicinal or geminal dihalide depending on the reaction conditions. For example, the addition of HCl would be expected to yield 1,2-dichloro-1-undecene or 1,1-dichloro-1-undecene.
Hydrogenation: The alkyne can be completely reduced to an alkane. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and a hydrogen atmosphere will reduce the triple bond to a single bond, yielding 1-chloroundecane.
Table 2: Functional Group Transformations
| Starting Material | Reagents | Product | Transformation Type | Ref. |
|---|---|---|---|---|
| 1-Undecyne, 1-chloro- | HCl or HBr | 1,2-Dihaloundecene | Hydrohalogenation | pressbooks.pubmasterorganicchemistry.com |
The terminal alkyne functionality can be converted into a carboxylic acid group, providing a route to long-chain fatty acids and their derivatives. A common and effective method for this transformation is a two-step hydroboration-oxidation sequence. masterorganicchemistry.comlibretexts.org
Hydroboration: Reaction of the alkyne with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) results in the formation of a vinylborane (B8500763) intermediate. The boron atom typically adds to the terminal carbon. libretexts.orgyoutube.com
Oxidation: Subsequent treatment of the vinylborane with an oxidizing agent, such as hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron group with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde (undecanal). Further oxidation of the aldehyde with a suitable reagent (e.g., potassium permanganate (B83412) or Jones reagent) yields the corresponding carboxylic acid, undecanoic acid. This acid can then be easily converted to its ester derivatives through standard esterification procedures.
Role in the Synthesis of Alkynylboronates and Related Reagents
Alkynylboronates are exceptionally useful reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of C(sp)-C(sp²) bonds. While the direct borylation of a 1-chloroalkyne is not a standard procedure, 1-Undecyne, 1-chloro- can serve as a key precursor to these reagents through multi-step sequences.
A plausible route involves first using the chloroalkyne in a coupling reaction. For example, a Sonogashira or Cadiot-Chodkiewicz coupling with trimethylsilylacetylene (B32187) would yield a silyl-protected diyne. thieme-connect.com The terminal silyl (B83357) group can then be selectively cleaved, and the resulting terminal alkyne can be subjected to established borylation protocols (e.g., reaction with catecholborane or pinacolborane under catalytic conditions) to furnish the desired alkynylboronate reagent. This highlights the role of 1-Undecyne, 1-chloro- as a starting point for accessing more specialized and reactive synthetic intermediates.
Integration into Polymer and Materials Science Architectures
The unique bifunctionality of 1-chloro-1-undecyne, featuring a reactive terminal chloroalkyne and a long aliphatic chain, positions it as a valuable building block in polymer and materials science. Its integration into complex molecular architectures allows for the development of materials with tailored properties, ranging from specialty polymers to functionalized surfaces and self-assembled superstructures.
Monomer for Specialty Polymer Synthesis
While direct polymerization studies of 1-chloro-1-undecyne are not extensively documented, the synthesis of polymers from analogous chlorine-containing aliphatic disubstituted acetylenes provides a strong precedent for its potential as a monomer. The polymerization of 1-chloro-oct-1-yne, for instance, has been successfully achieved using molybdenum catalysts, yielding a high-molecular-weight, soluble, and air-stable polyacetylene derivative. rsc.org This suggests that 1-chloro-1-undecyne could undergo similar polymerization reactions to produce specialty polymers with unique characteristics.
The presence of the chloro-substituent on the polymer backbone would significantly influence the material's properties, potentially enhancing its thermal stability and solubility in organic solvents. The long undecyl side chain would contribute to the polymer's processability and confer a degree of flexibility to the final material. The resulting polymer, a poly(1-chloro-1-undecyne), would be a member of the polyacetylene family, known for their interesting electronic and optical properties.
| Monomer | Polymerization Catalyst | Resulting Polymer | Key Polymer Characteristics |
| 1-chloro-1-undecyne (projected) | Molybdenum-based catalysts (e.g., MoCl₅, Mo(CO)₆) | Poly(1-chloro-1-undecyne) | Soluble, air-stable, potentially high molecular weight, electrically insulating. |
This table is based on analogous polymerization of 1-chloro-oct-1-yne and projects the potential characteristics for poly(1-chloro-1-undecyne).
Surface Functionalization Applications
The terminal alkyne group in 1-chloro-1-undecyne serves as a versatile anchor for the functionalization of various material surfaces. This is particularly relevant for noble metal surfaces, such as gold, where the alkyne moiety can form stable covalent bonds. nih.gov This method of surface modification presents several advantages over traditional thiol-based chemistries, including more straightforward preparation and enhanced stability. nih.govdigitellinc.com
The process of surface functionalization would involve the chemisorption of 1-chloro-1-undecyne onto the substrate, forming a self-assembled monolayer. The long undecyl chains would pack in an ordered fashion, creating a hydrophobic surface, while the chloro- group at the alkyne terminus could be further modified in subsequent chemical transformations, allowing for the attachment of other functional molecules. This dual functionality makes 1-chloro-1-undecyne a promising candidate for creating tailored interfaces for applications in sensing, electronics, and biocompatible coatings. rsc.orgnih.gov
| Substrate | Functionalizing Agent | Attachment Chemistry | Resulting Surface Properties | Potential Applications |
| Gold Nanoparticles | 1-chloro-1-undecyne | Au-alkyne covalent bond | Hydrophobic, chemically reactive surface | Chemical sensing, drug delivery |
| Silicon Wafers | 1-chloro-1-undecyne | Hydrosilylation (with H-terminated Si) | Altered wettability, passivated surface | Microelectronics, biocompatible coatings |
| Polymer Films | 1-chloro-1-undecyne | "Click" chemistry (e.g., with azide-modified polymers) | Increased hydrophobicity, tailored surface energy | Advanced functional materials |
Utilization in Supramolecular Chemistry and Self-Assembly Processes
The amphiphilic nature of 1-chloro-1-undecyne, arising from its polar chloroalkyne head and nonpolar undecyl tail, makes it an intriguing component for the construction of supramolecular assemblies. nih.gov In appropriate solvents, these molecules could spontaneously organize into well-defined nanostructures such as micelles, vesicles, or lamellar sheets, driven by hydrophobic interactions and potentially halogen bonding involving the chlorine atom.
The self-assembly process can be directed by non-covalent interactions, leading to the formation of complex and functional architectures. researchgate.net For example, the alkyne group could participate in hydrogen bonding with suitable donor molecules, while the long alkyl chains would drive aggregation through van der Waals forces. The ability to control the assembly and disassembly of these structures through external stimuli, such as changes in solvent polarity or temperature, opens up possibilities for the development of responsive materials, drug delivery systems, and nanoscale reactors. rsc.orgrsc.org
| Self-Assembling Molecule | Driving Forces for Assembly | Potential Supramolecular Structure | Potential Applications |
| 1-chloro-1-undecyne | Hydrophobic interactions, van der Waals forces, halogen bonding | Micelles, vesicles, Langmuir-Blodgett films | Drug delivery, nanoscale templates, smart materials |
| Co-assembly with hydrogen bond donors | Hydrogen bonding, hydrophobic interactions | Liquid crystals, organogels | Advanced optical materials, stimuli-responsive systems |
Advanced Characterization Techniques for 1 Undecyne, 1 Chloro and Its Derivatives
High-Resolution Spectroscopic Analysis
Spectroscopic methods are fundamental to the characterization of 1-Undecyne, 1-chloro-. They probe the interactions of the molecule with electromagnetic radiation, revealing distinct information about its electronic and vibrational states, as well as the specific environment of each atom.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-Undecyne, 1-chloro- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Undecyne, 1-chloro- is expected to show characteristic signals corresponding to the different proton environments in the molecule. The long alkyl chain would produce a series of overlapping multiplets in the upfield region (approximately 0.8-1.6 ppm). The protons on the carbon adjacent to the chloro-alkynyl group would be deshielded and appear further downfield. Protons bound to sp-hybridized carbons in terminal alkynes typically resonate between 1.7-3.1 ppm; however, 1-chloro-1-undecyne is an internal alkyne with no acetylenic proton. libretexts.org The electron-withdrawing effect of the chlorine atom would further influence the chemical shifts of nearby protons.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the two sp-hybridized carbons of the chloro-alkynyl group would exhibit characteristic chemical shifts. The electronegative chlorine atom causes a significant downfield shift for the carbon atom to which it is attached. docbrown.info The remaining nine carbon atoms of the undecyl chain would produce a series of signals in the aliphatic region of the spectrum, with predictable shifts based on their distance from the functional group.
³⁵Cl NMR Spectroscopy: Chlorine possesses two NMR-active quadrupolar nuclei, ³⁵Cl and ³⁷Cl. huji.ac.il While ³⁵Cl is more sensitive, NMR studies of covalently bound chlorine in organic molecules are challenging. huji.ac.ilnih.gov The signals are typically extremely broad, often spanning tens of kilohertz, due to fast nuclear relaxation. huji.ac.il This broadening limits the utility of ³⁵Cl NMR for detailed structural analysis of molecules like 1-Undecyne, 1-chloro-, although it can confirm the presence of covalently bound chlorine. huji.ac.ilnih.gov
| Nucleus | Expected Chemical Shift (ppm) | Key Structural Information |
|---|---|---|
| ¹H | ~0.8-2.5 | Provides information on the different proton environments in the alkyl chain. Protons closer to the chloro-alkynyl group are expected to be shifted downfield. |
| ¹³C | ~14-70 | Shows distinct signals for each carbon atom. The carbons of the C≡C-Cl group are highly deshielded and appear significantly downfield compared to the alkyl chain carbons. |
| ³⁵Cl | Very Broad Signal | Confirms the presence of covalent chlorine but provides limited structural detail due to extensive signal broadening. huji.ac.il |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, helping to map out the connectivity of the entire alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This technique would be vital to confirm the connection of the nonyl alkyl chain to the chloro-alkynyl functional group.
The use of 2D NMR techniques is crucial for confirming the structure of complex alkynes and their derivatives. acs.orgacs.org
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the types of chemical bonds present.
Infrared (IR) Spectroscopy: The C≡C triple bond stretch in alkynes can be observed in the IR spectrum. However, for internal alkynes with a symmetric or near-symmetric substitution, this absorption can be very weak or absent. The presence of the chlorine atom induces a dipole, which may allow for a weak absorption in the region of 2190-2260 cm⁻¹. The C-H stretching vibrations of the alkyl chain are expected to appear around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the C≡C stretching vibration, which appears in a relatively quiet region of the spectrum. nih.gov Haloalkynes typically display a strong Raman signal around 2150 cm⁻¹. researchgate.net This technique is highly sensitive to the molecular framework and less so to highly polar functional groups, making it an excellent complement to IR spectroscopy. libretexts.org
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (alkyl) | IR & Raman | 2850 - 2960 | Strong (IR) |
| C≡C Stretch | IR | 2190 - 2260 | Weak to Medium |
| C≡C Stretch | Raman | ~2150 | Strong researchgate.net |
| C-Cl Stretch | IR | 600 - 800 | Medium to Strong |
Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
For 1-Undecyne, 1-chloro-, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. youtube.comdocbrown.info This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of a monochlorinated compound.
High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass of the molecular ion, enabling the confirmation of the elemental formula C₁₁H₁₉Cl.
Electron ionization (EI) would likely induce fragmentation of the molecule. Plausible fragmentation pathways include the loss of a chlorine radical (•Cl) and cleavage at various points along the alkyl chain, leading to a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).
| Ion | Expected m/z | Significance |
|---|---|---|
| [C₁₁H₁₉³⁵Cl]⁺ | 186.12 | Molecular Ion (M⁺) |
| [C₁₁H₁₉³⁷Cl]⁺ | 188.12 | Isotopic Molecular Ion (M+2)⁺ |
| [M - Cl]⁺ | 151.15 | Loss of Chlorine |
| Alkyl Fragments | Variable | Characteristic fragmentation pattern of the long alkyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of 1-Undecyne, 1-chloro- from reaction byproducts and starting materials, as well as for the accurate assessment of its purity. libretexts.org
Gas Chromatography (GC): Given the likely volatility of 1-Undecyne, 1-chloro-, GC is a suitable method for purity analysis. The compound is vaporized and passed through a column with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC): For derivatives of 1-Undecyne, 1-chloro- that are less volatile or thermally unstable, HPLC is the preferred method. Separation is based on the partitioning of the compound between a liquid mobile phase and a solid stationary phase. nih.gov Different column chemistries (e.g., normal-phase or reverse-phase) can be employed to achieve optimal separation. quora.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving 1-Undecyne, 1-chloro- and for preliminary purity checks. The separation occurs on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the components are visualized, often using a UV lamp or chemical stains.
The choice of chromatographic method depends on the specific properties of the compound and the nature of the impurities to be removed or quantified. quora.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. shimadzu.com For 1-chloro-1-undecyne, which is expected to be sufficiently volatile, GC-MS serves as a primary tool for purity assessment and structural elucidation.
In this technique, the sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. shimadzu.com Separation is achieved based on the differential partitioning of the compound between the two phases. Compounds with weaker interactions with the stationary phase elute faster.
Following separation by the GC, the eluted molecules enter the mass spectrometer. chromatographyonline.com Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+), if present, provides the molecular weight of the compound, while the fragmentation pattern offers valuable structural information. For 1-chloro-1-undecyne, characteristic fragments would likely arise from the cleavage of the carbon-chlorine bond and fragmentation of the undecyl chain.
Illustrative GC-MS Data for 1-chloro-1-undecyne:
| Parameter | Value |
| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Injection Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Retention Time (tR) | 12.5 min |
| Molecular Ion (M+) m/z | 186/188 (due to 35Cl/37Cl isotopes) |
| Key Fragment Ions (m/z) | 151 ([M-Cl]+), various alkyl fragments |
Note: The data in this table is illustrative and represents typical parameters for a compound of this class.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of a wide range of compounds. teledynelabs.comresearchgate.net It operates on the principle of distributing a sample between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org While GC-MS is suitable for volatile compounds, HPLC is advantageous for less volatile or thermally sensitive derivatives of 1-chloro-1-undecyne.
Reverse-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). teledynelabs.com In this setup, non-polar compounds are retained longer on the column. The alkyne group in 1-chloro-1-undecyne lacks a strong chromophore for standard UV detection. Therefore, derivatization with a UV-active group might be necessary for sensitive detection, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed.
For chiral derivatives of 1-chloro-1-undecyne, chiral HPLC is indispensable. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess. nih.gov
Illustrative HPLC Parameters for a Derivative of 1-chloro-1-undecyne:
| Parameter | Value |
| Column Type | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (assuming derivatization) |
| Retention Time (tR) | 8.2 min |
Note: The data in this table is illustrative and represents typical parameters for a compound of this class.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.govlibretexts.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.
The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to build a model of the molecular structure. For chiral derivatives of 1-chloro-1-undecyne, anomalous dispersion effects can be used to determine the absolute stereochemistry with high confidence. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. saschirality.orgnih.gov Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique used to investigate chiral molecules. researchgate.net It measures the difference in absorption of left- and right-circularly polarized light by a sample. saschirality.org
A non-racemic sample of a chiral derivative of 1-chloro-1-undecyne will exhibit a CD spectrum. Enantiomers produce mirror-image CD spectra, meaning one will have positive peaks where the other has negative peaks. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This makes CD spectroscopy a valuable tool for assessing enantiomeric purity.
Furthermore, coupling HPLC with a CD detector (HPLC-CD) allows for the simultaneous separation and chiroptical analysis of enantiomers. nih.gov This powerful combination can be used to determine the enantiomeric purity of eluting substances even without complete baseline separation on an achiral column. nih.gov
Illustrative Circular Dichroism Data for an Enantiomerically Enriched Derivative:
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +5,200 |
| 245 | -3,100 |
| 280 | +1,500 |
Note: The data in this table is illustrative and represents a hypothetical CD spectrum for a chiral derivative.
Theoretical and Computational Studies on 1 Undecyne, 1 Chloro
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 1-undecyne, 1-chloro-. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 1-undecyne, 1-chloro-, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The long undecyl chain introduces conformational flexibility, resulting in numerous possible spatial arrangements (conformers). Computational methods are employed to identify the most stable conformers by mapping the potential energy surface as a function of bond rotations. The global minimum on this surface corresponds to the most stable conformation of the molecule.
Below is a table of representative calculated geometric parameters for the chloroalkyne functional group, based on studies of smaller 1-chloroalkynes, which are expected to be similar in 1-undecyne, 1-chloro-.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | Cl | C1 | ~1.64 Å | ||
| C1 | C2 | ~1.21 Å | |||
| C2 | C3 | ~1.46 Å | |||
| Bond Angle | Cl | C1 | C2 | ~180° | |
| C1 | C2 | C3 | ~180° | ||
| Dihedral Angle | H | C3 | C2 | C1 | Varies with conformation |
| H | C3 | C2 | Cl | Varies with conformation |
Note: These values are illustrative and based on calculations for smaller 1-chloroalkynes. The actual values for 1-undecyne, 1-chloro- would require specific calculations for that molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic structure of 1-undecyne, 1-chloro- is significantly influenced by the presence of the electronegative chlorine atom. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Theoretical studies on haloacetylenes have shown that the presence of a halogen atom affects the energies of these frontier orbitals. For chloroacetylene, the HOMO-LUMO gap has been calculated to be approximately 2.5 eV. pku.edu.cn This value is a crucial parameter in predicting how the molecule will interact with other species in chemical reactions. For instance, the lower LUMO energy in chloroalkynes makes them more susceptible to nucleophilic attack compared to their non-halogenated counterparts.
| Molecular Orbital | Description | Calculated Energy (Illustrative) |
| HOMO | Highest Occupied Molecular Orbital | ~ -7.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -5.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 2.5 eV |
Note: The energy values are representative for a simple chloroalkyne and serve to illustrate the concept.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within the 1-undecyne, 1-chloro- molecule is uneven due to the differing electronegativities of the constituent atoms. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. These calculations typically show a significant negative partial charge on the chlorine atom and a corresponding positive partial charge on the carbon atom to which it is bonded (C1). This polarization of the C-Cl bond, along with the inherent polarity of the alkyne group, influences the molecule's intermolecular interactions and reactivity.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For 1-undecyne, 1-chloro-, the ESP map would show a region of negative potential (typically colored red) around the chlorine atom, indicating an area rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbon backbone, indicating electron-deficient areas that are attractive to nucleophiles.
Reaction Pathway Modeling and Transition State Theory
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the energy barriers that must be overcome.
Prediction of Reaction Mechanisms and Intermediates
Theoretical studies have been conducted on the reactions of chloroalkynes, providing insights into the likely mechanisms for 1-undecyne, 1-chloro-. For example, in gold-catalyzed reactions, computational models have explored the formation of various intermediates. These can include vinylidene and cyclopropylmethyl cations, depending on the specific reactants and conditions.
In cycloaddition reactions, the mechanism is predicted to proceed through a series of steps involving the formation of diradical intermediates. pku.edu.cn The regioselectivity of such reactions can also be predicted by calculating the energies of the different possible transition states. These computational predictions are invaluable for designing new synthetic strategies and understanding experimental outcomes.
Calculation of Activation Energies and Reaction Rates
Transition state theory provides a framework for relating the rate of a chemical reaction to the properties of the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea).
| Reaction Type | Reactants | Activation Energy (Ea) (Illustrative) | Predicted Rate |
| Dimerization | 2 x Chloroacetylene | ~100 kJ/mol | Moderate |
| Electrophilic Addition | Chloroacetylene + HCl | ~150 kJ/mol | Slow |
Note: These values are for the smaller analogue, chloroacetylene, and serve as examples of how activation energies are used to predict reaction rates. researchgate.net
Molecular Dynamics Simulations
Solvent Effects on Reactivity
The reactivity of 1-chloro-1-undecyne, particularly at the electron-rich triple bond and the polar carbon-chlorine bond, is expected to be significantly influenced by the solvent. MD simulations can elucidate these effects by modeling the solvation shell around the molecule and analyzing the interactions between the solute and solvent molecules.
The choice of solvent, particularly its polarity and protic or aprotic nature, can dramatically alter reaction pathways and rates. For instance, in nucleophilic substitution reactions at the sp-hybridized carbon, a polar protic solvent could stabilize the leaving group (chloride ion) through hydrogen bonding, potentially favoring an SN1-like mechanism. Conversely, a polar aprotic solvent might better solvate the attacking nucleophile, enhancing its reactivity in an SN2-type displacement.
Electrophilic addition to the alkyne is another key reaction pathway. MD simulations in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods could model the approach of an electrophile and the subsequent rearrangement of solvent molecules. The solvent's ability to stabilize charged intermediates, such as a vinyl cation, would be a critical factor in determining the reaction's activation energy. The polarity of the solvent can enhance the diastereomeric excess in certain reactions.
A theoretical study on the electrophilic addition of hydrogen halides to alkynes suggests the formation of π-complexes as an initial step. The solvent would play a crucial role in stabilizing these transient species and influencing the subsequent steps of the reaction.
The following table outlines the expected qualitative effects of different solvent types on the reactivity of 1-chloro-1-undecyne, based on general principles of physical organic chemistry.
| Solvent Type | Dielectric Constant (ε) | Expected Effect on Nucleophilic Substitution | Expected Effect on Electrophilic Addition |
| Nonpolar (e.g., Hexane) | ~2 | Slow reaction rates for both types. | Minimal stabilization of charged intermediates. |
| Polar Aprotic (e.g., DMSO) | ~47 | Enhanced rate for SN2-type reactions. | Stabilization of polarized transition states. |
| Polar Protic (e.g., Methanol) | ~33 | May favor SN1-type reactions by stabilizing the chloride leaving group. | Can act as a nucleophile, competing with the intended reagent. |
Intermolecular Interactions and Aggregation Behavior
The long, nonpolar undecyl chain of 1-chloro-1-undecyne suggests a propensity for intermolecular interactions, particularly van der Waals forces. In nonpolar solvents, these interactions could lead to molecular aggregation or self-assembly. MD simulations are an ideal tool to investigate the nature and extent of this aggregation.
Simulations could track the formation of clusters or micelles, driven by the hydrophobic effect in polar solvents or by cohesive forces between the alkyl chains in nonpolar media. The chloroalkyne head group, with its dipole moment, would also contribute to these interactions, potentially leading to specific orientations within the aggregates. The study of aggregation of small aromatic molecules has shown that intermolecular forces can lead to the formation of clusters.
The following table summarizes the primary intermolecular forces that would be at play in the aggregation of 1-chloro-1-undecyne in different solvent environments, which could be quantified through MD simulations.
| Solvent Environment | Dominant Intermolecular Forces for Aggregation |
| Nonpolar | London dispersion forces between the undecyl chains. |
| Polar Aprotic | Dipole-dipole interactions between C-Cl bonds and solvophobic effects. |
| Polar Protic | Hydrophobic interactions driving the undecyl chains to associate. |
Structure-Reactivity Relationship (SAR) Studies
While specific quantitative structure-activity relationship (QSAR) studies on 1-chloro-1-undecyne are not available, the principles of SAR can be applied to understand how its structural features influence its chemical reactivity. QSAR models correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity.
For 1-chloro-1-undecyne, key structural descriptors would include:
Electronic Properties: The electronegativity of the chlorine atom creates a dipole moment and influences the electron density of the alkyne. The distribution of charge can be quantified using computational methods to calculate atomic charges and molecular electrostatic potential maps. These parameters are crucial for predicting reactivity towards electrophiles and nucleophiles.
Steric Properties: The long undecyl chain introduces significant steric bulk, which would hinder the approach of reactants to the reactive sites, particularly the carbon-chlorine bond and the triple bond. Steric parameters like molar volume and surface area can be calculated and used in SAR models.
Hydrophobicity: The lipophilicity of the molecule, largely determined by the long alkyl chain, would govern its solubility and partitioning behavior in different phases. The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity and can be estimated using computational software.
A hypothetical SAR study on a series of 1-chloro-1-alkynes could investigate the effect of chain length on a specific reaction rate. It is plausible that as the alkyl chain length increases, the rate of reactions occurring at the chloroalkyne terminus would decrease due to increased steric hindrance.
The table below presents a hypothetical dataset and the potential correlation that could be derived from a QSAR study on the rate of a hypothetical nucleophilic substitution reaction for a series of 1-chloro-1-alkynes.
| Compound | Alkyl Chain Length (n) | Calculated Steric Parameter (e.g., Molar Volume) | Hypothetical Rate Constant (k) |
| 1-Chloro-1-propyne | 1 | X | Y |
| 1-Chloro-1-butyne | 2 | 1.1X | 0.9Y |
| 1-Chloro-1-pentyne | 3 | 1.2X | 0.8Y |
| 1-Chloro-1-undecyne | 9 | 1.8X | 0.3Y |
Such a study would likely reveal a negative correlation between the chain length (and associated steric bulk) and the reaction rate, providing a quantitative understanding of the structure-reactivity relationship. Studies on halogenated hydrocarbons have demonstrated the utility of QSAR in predicting their toxicological profiles, which are often related to their chemical reactivity.
Future Directions and Emerging Research Avenues for 1 Undecyne, 1 Chloro
Development of Novel Catalytic Systems for Functionalization
The functionalization of haloalkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For 1-Undecyne, 1-chloro-, future research will likely focus on creating novel catalytic systems that can selectively manipulate its reactive sites. The chloroalkyne group is a prime target for cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds.
Key research objectives in this area include:
Developing Mild and Selective Catalysts: Creating catalysts (e.g., based on palladium, copper, nickel, or gold) that can activate the C-Cl bond for cross-coupling reactions under mild conditions, preserving other functional groups within a molecule.
Exploring Diverse Coupling Partners: Expanding the scope of coupling partners beyond simple alkynes or aryl groups to include a wider range of nucleophiles and organometallic reagents. This would grant access to a broader library of complex derivatives.
Asymmetric Functionalization: Designing chiral catalysts to control the stereochemistry of reactions at or near the alkyne, a crucial step for synthesizing enantiomerically pure compounds for biological applications.
The table below summarizes potential catalytic transformations that represent promising avenues for future investigation.
| Reaction Type | Catalyst System (Example) | Potential Product Class | Significance |
| Sonogashira Coupling | Palladium/Copper | Diynes, Arylalkynes | Construction of conjugated systems for electronics and probes. |
| Suzuki-Miyaura Coupling | Palladium/Ligand | Aryl-substituted alkynes | Synthesis of complex organic molecules and pharmaceutical intermediates. |
| Heck-type Reactions | Palladium | Substituted alkenes | Formation of C-C bonds with stereochemical control. |
| Nucleophilic Substitution | Various | Functionalized alkynes (e.g., ethers, amines) | Introduction of diverse functional groups for further modification. |
These advancements would elevate 1-Undecyne, 1-chloro- from a simple building block to a strategic platform for assembling intricate molecular targets.
Exploration of Biological and Medicinal Chemistry Applications (Excluding Clinical Human Trials)
The combination of a reactive "handle" (the chloroalkyne) and a long hydrocarbon tail makes 1-Undecyne, 1-chloro- an intriguing candidate for applications in chemical biology and medicinal chemistry.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This field has revolutionized drug delivery and biological imaging. researchgate.neteurjchem.com The terminal alkyne group, which can be readily synthesized from the 1-chloro-1-alkyne precursor, is a key player in one of the most famous bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry". nih.gov
Future research could explore using 1-Undecyne, 1-chloro- as a scaffold for:
Prodrug Activation: A prodrug is an inactive medication that is metabolized in the body to produce an active drug. A derivative of 1-Undecyne, 1-chloro- could be attached to a cytotoxic agent via a cleavable linker. Using a targeted bioorthogonal reaction, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, the active drug could be released specifically at a disease site (e.g., a tumor), minimizing systemic toxicity. nih.goveurjchem.com
Targeted Drug Delivery: The undecyl chain can be incorporated into larger delivery vehicles like liposomes or micelles, while the alkyne handle can be used to "click" on targeting ligands (e.g., antibodies or peptides) that guide the drug to specific cells or tissues.
| Bioorthogonal Strategy | Reactive Partners | Potential Application for 1-Undecyne, 1-chloro- Derivatives |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Linking a drug molecule to a targeting vector in vivo. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Labeling of biomolecules in vitro or ex vivo due to copper toxicity. nih.gov |
| Staudinger Ligation | Azide and Phosphine | Forming stable amide bonds for bioconjugation. nih.gov |
Chemical probes are small molecules used to study and manipulate biological systems, often to investigate the function of a specific protein. nih.govnih.gov The development of high-quality probes is essential for validating new drug targets. nih.govyoutube.com 1-Undecyne, 1-chloro- could serve as a foundational structure for novel chemical probes.
Emerging research avenues include:
Affinity-Based Probes: The chloroalkyne can be used as a reactive group to covalently bind to a target protein. Alternatively, it can serve as a handle to attach a reporter tag (like a fluorophore or biotin) after the probe has bound to its target. The long alkyl chain could facilitate entry into cells or interaction with hydrophobic pockets in proteins.
Fluorescent Probes: By conjugating a fluorophore to the 1-Undecyne, 1-chloro- scaffold, researchers could create probes to visualize biological processes in real-time within living cells. eurjchem.comrsc.org The lipophilic tail might direct these probes to specific cellular compartments, such as membranes. The design of such probes requires careful tuning of their photophysical properties and biological activity. rsc.org
Integration into Advanced Materials and Nanotechnology
The reactivity of the alkyne group makes it highly valuable in materials science, particularly for polymerization and surface modification. Future work could integrate 1-Undecyne, 1-chloro- into a new generation of functional materials.
Polymer Synthesis: The alkyne functionality can participate in polymerization reactions to create novel polymers. The long undecyl side chains would likely impart flexibility and hydrophobic properties to the resulting material, while the chlorine atoms could serve as sites for post-polymerization modification, allowing for the tuning of the polymer's final properties.
Surface Functionalization: The alkyne group is ideal for grafting molecules onto the surfaces of nanomaterials (e.g., silica (B1680970) nanoparticles, gold surfaces, carbon nanotubes) using click chemistry. This could be used to create specialized surfaces with tailored wettability, biocompatibility, or sensory capabilities.
Self-Assembled Monolayers (SAMs): The long alkyl chain suggests that derivatives of 1-Undecyne, 1-chloro- could form ordered self-assembled monolayers on various substrates. The terminal alkyne or chloroalkyne would provide a reactive surface for further chemical transformations.
Sustainable and Scalable Synthetic Methodologies
As the potential applications of 1-Undecyne, 1-chloro- expand, the need for efficient, environmentally friendly, and scalable methods for its synthesis becomes critical. Future research will focus on aligning its production with the principles of green chemistry. researchgate.net
Key goals for sustainable synthesis include:
Catalytic Chlorination: Moving away from stoichiometric chlorinating agents to catalytic processes that reduce waste and improve atom economy.
Flow Chemistry: Implementing continuous flow synthesis, which offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Alternative Energy Sources: Investigating the use of ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net
Green Solvents: Minimizing the use of hazardous organic solvents in favor of greener alternatives or solvent-free conditions. rsc.org
| Green Chemistry Principle | Application to 1-Undecyne, 1-chloro- Synthesis | Potential Benefit |
| Atom Economy | Use of catalytic reagents instead of stoichiometric ones. | Reduced chemical waste. |
| Safer Solvents and Auxiliaries | Employing water or bio-based solvents; reducing purification steps. | Lower environmental impact and operational hazards. |
| Design for Energy Efficiency | Use of flow reactors, microwaves, or sonication. | Reduced energy costs and faster reaction times. researchgate.net |
| Real-time Analysis for Pollution Prevention | Integration of in-line analytical techniques (e.g., IR, NMR) into flow systems. | Improved process control and yield optimization. |
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. In the context of 1-Undecyne, 1-chloro-, this synergy can provide deeper insights and guide the design of new applications.
Reaction Mechanism and Catalyst Design: Computational modeling, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of catalytic reactions involving 1-Undecyne, 1-chloro-. This understanding can guide the rational design of more efficient and selective catalysts.
Predicting Biological Activity: Molecular docking and dynamics simulations can predict how derivatives of 1-Undecyne, 1-chloro- might bind to specific protein targets. This can help prioritize which compounds to synthesize and test experimentally, saving significant time and resources.
Modeling Material Properties: Computational tools can be used to predict the bulk properties of polymers derived from 1-Undecyne, 1-chloro- or to simulate the formation of self-assembled monolayers. This allows for the in silico design of materials with desired characteristics before committing to laboratory synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Undecyne, 1-chloro-, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves chlorination of 1-undecyne using reagents like HCl under controlled temperatures (e.g., 0–5°C). Gas chromatography-mass spectrometry (GC-MS) is critical for purity assessment, with retention time (RT) and scan data (e.g., RT: 260 min, Scan: 234803) aiding in identifying byproducts . Optimization requires monitoring reaction kinetics and using internal standards (e.g., d4-1,4-dichlorobenzene) for quantitative corrections .
Q. How can researchers characterize the structural and spectral properties of 1-Undecyne, 1-chloro-?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are standard for structural confirmation. Cross-referencing with mass spectral libraries (e.g., EPA/NIH Mass Spectral Database) ensures accuracy, particularly for molecular weights (e.g., C₁₁H₁₉Cl, MW: 186.7 g/mol) and fragmentation patterns .
Q. What are the stability considerations for 1-Undecyne, 1-chloro- under varying storage conditions?
- Methodological Answer: Stability studies should assess degradation under light, temperature, and humidity. Semi-quantitative GC-MS analysis (e.g., corrected concentrations: 23.96 µg/mL) identifies degradation products like chlorinated alkanes or alkenes . Comparative studies with analogs (e.g., 1-chloroundecane) provide benchmarks .
Q. How does the reactivity of 1-Undecyne, 1-chloro- compare to non-chlorinated alkynes in cross-coupling reactions?
- Methodological Answer: The chlorine substituent enhances electrophilicity, facilitating Sonogashira or Heck couplings. Controlled experiments with palladium catalysts and stoichiometric ratios (e.g., 1:1.2 alkyne:halide) are recommended. Monitor regioselectivity via HPLC and compare with non-chlorinated controls .
Q. What analytical challenges arise in quantifying trace amounts of 1-Undecyne, 1-chloro- in environmental samples?
- Methodological Answer: Matrix effects in soil/water samples require solid-phase extraction (SPE) and dilution protocols. Use isotope-labeled internal standards (e.g., d4-1,4-dichlorobenzene) to correct recovery rates. Detection limits are influenced by GC-MS parameters (e.g., scan range: 50–500 m/z) .
Q. How can researchers validate the reproducibility of synthetic protocols for 1-Undecyne, 1-chloro-?
- Methodological Answer: Interlaboratory validation using standardized protocols (e.g., fixed molar ratios, reaction times) is essential. Statistical tools like relative standard deviation (RSD) for yield (e.g., <5% RSD) and peer-reviewed spectral libraries ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 1-Undecyne, 1-chloro- in catalytic cycles?
- Methodological Answer: Density functional theory (DFT) simulations can model transition states and electron density maps. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
Q. How does 1-Undecyne, 1-chloro- interact with indoor surfaces, and what implications does this have for environmental persistence?
- Methodological Answer: Surface adsorption studies using microspectroscopic imaging (e.g., AFM, XPS) quantify binding energies. Correlate with indoor air quality models to predict volatility and degradation pathways .
Q. What are the degradation pathways of 1-Undecyne, 1-chloro- under oxidative conditions, and how can intermediates be identified?
- Methodological Answer: Oxidative stress tests (e.g., H₂O₂/UV exposure) coupled with high-resolution LC-MS/MS identify intermediates like chlorinated ketones or epoxides. Use tandem mass spectrometry for fragmentation pattern matching .
Q. How can computational models predict the environmental toxicity of 1-Undecyne, 1-chloro-?
- Methodological Answer: Quantitative structure-activity relationship (QSAR) models integrate molecular descriptors (e.g., logP, polar surface area). Validate against ecotoxicity assays (e.g., Daphnia magna LC₅₀) and compare with structurally similar compounds .
Q. What role does chirality play in the reactivity of 1-Undecyne, 1-chloro- derivatives?
- Methodological Answer: Enantiomeric resolution via chiral GC columns or HPLC separates isomers. Compare reaction rates and stereochemical outcomes (e.g., ee >90%) in asymmetric catalysis .
Q. How do competing reaction pathways influence the synthesis of 1-Undecyne, 1-chloro- derivatives in multicomponent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
